1,2,4-Tri-tert-butylcyclopenta-1,3-diene
Description
Evolution and Significance of Cyclopentadienyl (B1206354) Ligands in Organometallic Chemistry and Catalysis
The journey of cyclopentadienyl (Cp) ligands in organometallic chemistry began with the serendipitous discovery of ferrocene, a remarkably stable "sandwich" compound where an iron atom is nestled between two parallel Cp rings. This discovery in the 1950s revolutionized the field, demonstrating the ability of the cyclopentadienyl anion (C₅H₅⁻) to form strong, stable bonds with a wide array of transition metals. The aromatic nature and the delocalized π-electron system of the Cp ligand contribute to its exceptional coordinating ability, allowing it to stabilize metals in various oxidation states.
Over the decades, the significance of Cp ligands has expanded far beyond academic curiosity. Metallocenes, compounds containing one or more Cp ligands, have found widespread applications as catalysts in various industrial processes, most notably in olefin polymerization. The ability to modify the cyclopentadienyl ring by adding substituent groups allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, selectivity, and stability. This has led to the development of a vast library of substituted Cp ligands, each tailored for specific applications.
The Unique Attributes of Bulky Cyclopentadienyl Ligands: A Focus on 1,2,4-Tri-tert-butylcyclopenta-1,3-diene (Cp''')
Among the myriad of substituted cyclopentadienyl ligands, those bearing bulky substituents have garnered significant attention for their unique attributes. The introduction of sterically demanding groups, such as the tert-butyl group, creates a crowded coordination sphere around the metal center. This steric hindrance can enforce unusual coordination geometries, prevent unwanted side reactions, and stabilize reactive species that would otherwise be transient.
A prime example of such a bulky ligand is this compound, often abbreviated as Cp'''. The three strategically positioned tert-butyl groups create a sterically encumbered environment that profoundly influences the properties of its corresponding metal complexes. This steric shielding can, for instance, prevent the dimerization of reactive mononuclear species, allowing for the isolation and study of otherwise elusive molecules. Furthermore, the electron-donating nature of the alkyl groups enhances the electron density at the metal center, which can influence its reactivity and catalytic performance. The unique combination of steric bulk and electronic properties makes Cp''' a powerful tool for chemists seeking to explore new frontiers in organometallic chemistry, from stabilizing low-valent main group elements to mediating novel catalytic transformations. york.ac.ukrsc.org
Research Landscape and Scope of the Outline
The study of this compound and its derivatives is an active area of research. Scientists are continually exploring its utility in stabilizing novel metal complexes, investigating their electronic structures, and harnessing their unique reactivity for applications in catalysis and materials science. This article will provide a focused exploration of the chemical compound this compound, adhering strictly to a discussion of its synthesis, physical and chemical properties, spectroscopic characterization, and its applications in organometallic chemistry, catalysis, and materials science, including its potential role as a protecting group.
Structure
3D Structure
Properties
CAS No. |
129337-16-2 |
|---|---|
Molecular Formula |
C17H30 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
1,2,4-tritert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C17H30/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10H,11H2,1-9H3 |
InChI Key |
JFRDKRKJYXJTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Coordination Chemistry of 1,2,4 Tri Tert Butylcyclopenta 1,3 Diene As a Sterically Demanding Ligand
Principles of Steric and Electronic Tuning by Bulky Cyclopentadienyl (B1206354) Ligands
The utility of cyclopentadienyl (Cp) ligands in organometallic chemistry is significantly enhanced by the strategic placement of substituents on the five-membered ring. These modifications allow for the fine-tuning of both steric and electronic properties of the resulting metal complexes. researchgate.netrsc.orgnih.gov Bulky substituents, such as the tert-butyl groups in 1,2,4-tri-tert-butylcyclopenta-1,3-diene (often abbreviated as Cp'''), create a sterically crowded environment around the metal center. rsc.orgnih.gov
Steric Effects: The primary steric effect of bulky Cp ligands is kinetic stabilization. The large substituents physically shield the metal center, preventing unwanted side reactions, decomposition pathways, and the coordination of additional ligands. nih.govillinois.edu This steric hindrance can also influence the geometry of the complex, for instance, by increasing the distance between the metal and the ligand plane or affecting the orientation of other ligands. nih.govnih.gov In the case of 1,2,4-tri-tert-butylcyclopentadienyl complexes, the increased steric bulk compared to less substituted ligands like pentamethylcyclopentadienyl (Cp*) can lead to longer metal-ligand bond distances and wider angles between ligands. nih.gov The significant steric demand of the 1,2,4-tri-tert-butylcyclopentadienyl ligand has been shown to prevent reactions that are otherwise feasible with less bulky Cp derivatives. nih.gov
Electronic Effects: Alkyl groups, such as tert-butyl, are electron-donating. Therefore, bulky alkyl-substituted Cp ligands are stronger electron donors than the unsubstituted Cp ligand. nih.gov This increased electron-donating ability enhances the electron density on the metal center, which can influence its reactivity and stabilize it in higher oxidation states. The combination of significant steric bulk and strong electron-donating character makes ligands like 1,2,4-tri-tert-butylcyclopentadienyl particularly effective at stabilizing reactive and low-coordinate metal species. nih.govacs.org
Synthesis and Structural Elucidation of Alkali Metal Complexes
The synthesis of alkali metal cyclopentadienides is a fundamental step in the preparation of a vast range of organometallic compounds. mdpi.com The general method involves the deprotonation of the cyclopentadiene (B3395910) precursor using a strong base, such as an alkali metal hydride (e.g., NaH, KH), an organolithium reagent (e.g., n-butyllithium), or the elemental alkali metals themselves. mdpi.comsmu.ca
For this compound, the corresponding alkali metal salts—lithium, sodium, potassium, and cesium 1,2,4-tri-tert-butylcyclopentadienide—are synthesized via this deprotonation route. The acidic proton on the methylene (B1212753) group of the diene is readily removed by a suitable base to yield the aromatic cyclopentadienide (B1229720) anion. The resulting alkali metal salts are valuable reagents for transferring the bulky Cp''' ligand to other metal centers. While detailed structural studies for each specific alkali metal complex of 1,2,4-tri-tert-butylcyclopentadienide are not extensively documented in singular reports, their synthesis follows these well-established procedures.
The large steric profile of the 1,2,4-tri-tert-butylcyclopentadienyl ligand heavily influences the structure of its metal complexes. While the classic "sandwich" structure is a hallmark of metallocene chemistry, the bulkiness of Cp''' can lead to deviations from this ideal geometry, resulting in bent metallocenes or half-sandwich structures. nih.govscitechdaily.com
In alkali metal complexes, the coordination is highly dependent on the size of the metal ion and the presence of coordinating solvents like tetrahydrofuran (B95107) (THF). mdpi.comrsc.org For instance, lithium complexes may exist as monomers, while larger alkali metals like potassium can form polymeric, multi-decker chain structures in the solid state. rsc.orgrsc.org The steric repulsion between the bulky tert-butyl groups on adjacent ligands in a potential sandwich complex can be substantial, making half-sandwich structures or complexes with unusual coordination modes more favorable. rsc.orgresearchgate.net For example, thorium bipyridyl metallocenes with the 1,2,4-tri-tert-butylcyclopentadienyl ligand exhibit longer metal-carbon and metal-nitrogen distances and a slightly increased Cp(centroid)-Th-Cp(centroid) angle, which is attributed to the ligand's steric bulk. nih.gov
Coordination with Main Group Elements
The unique properties of the 1,2,4-tri-tert-butylcyclopentadienyl ligand make it exceptionally well-suited for the stabilization of main group elements in unconventional oxidation states and coordination environments. rsc.org
A significant application of the 1,2,4-tri-tert-butylcyclopentadienyl ligand is the stabilization of low-valent compounds of Group 13 (Al, Ga, In) and Group 14 (Ge, Sn) elements. rsc.orgrsc.org The combination of steric shielding and electron donation from the Cp''' ligand prevents the metal centers from undergoing disproportionation or aggregation, allowing for the isolation of monomeric or well-defined oligomeric species. utexas.eduresearchgate.netresearchgate.net
For instance, this ligand has been successfully used to synthesize π-bonded half-sandwich complexes of germanium and tin. rsc.orgrsc.org These compounds, with the general formula [η⁵-Cp'''E]⁺[ECl₃]⁻ (where E = Ge, Sn), feature a cation where the Group 14 element in a +2 oxidation state is π-bonded to the cyclopentadienyl ring. rsc.orgresearchgate.net The interaction of the E(II) fragment with the five π electrons of the Cp''' ligand results in a stable octet electron configuration at the main group element. rsc.orgrsc.org
Table 1: Examples of Low-Valent Group 13 and 14 Compounds Stabilized by the 1,2,4-Tri-tert-butylcyclopentadienyl Ligand
| Compound Formula | Main Group Element | Oxidation State | Structural Feature | Reference |
| η⁵-Cp'''Ga | Gallium | +1 | Monomeric Ga(I) complex | rsc.org |
| [η⁵-Cp'''Ge]⁺[GeCl₃]⁻ | Germanium | +2 | Half-sandwich cation | rsc.orgrsc.org |
| [η⁵-Cp'''Sn]⁺[SnCl₃]⁻ | Tin | +2 | Half-sandwich cation | rsc.orgrsc.org |
In addition to stabilizing monomeric low-valent species, the 1,2,4-tri-tert-butylcyclopentadienyl ligand can facilitate the formation of dimeric structures, particularly with Group 13 elements. rsc.orgrsc.org In these cases, the metal centers are often linked by bridging halogen atoms.
Researchers have reported the synthesis and structural characterization of σ-bonded gallium and indium compounds supported by the Cp''' ligand. rsc.orgrsc.org The gallium compounds, [η¹-Cp'''Ga(μ-X)X]₂ (where X = Cl, I), and the indium compound, [η¹-Cp'''In(μ-Br)ⁿBu]₂, feature dimeric structures held together by two bridging halogen atoms, forming a planar four-membered M₂X₂ ring. rsc.orgrsc.org In these complexes, the bulky Cp''' ligand is σ-bonded (η¹) to the metal center, occupying a terminal position on each metal atom of the dimer. rsc.orgrsc.org
Table 2: Dimeric Main Group Complexes with Halogen Bridges
| Compound Formula | Metal Center | Bridging Halogen | Cp''' Coordination | Reference |
| [η¹-Cp'''Ga(μ-Cl)Cl]₂ | Gallium | Chlorine | η¹ (sigma-bonded) | rsc.orgrsc.org |
| [η¹-Cp'''Ga(μ-I)I]₂ | Gallium | Iodine | η¹ (sigma-bonded) | rsc.orgrsc.org |
| [η¹-Cp'''In(μ-Br)ⁿBu]₂ | Indium | Bromine | η¹ (sigma-bonded) | rsc.orgrsc.org |
Transition Metal Complexes of this compound
The 1,2,4-tri-tert-butylcyclopentadienyl ligand, often abbreviated as Cp''', is a sterically demanding ancillary ligand used in organometallic chemistry. Its significant steric bulk, created by the three tert-butyl groups, imparts unique electronic and structural properties to its metal complexes. This steric hindrance can stabilize reactive metal centers, enforce unusual coordination geometries, and influence the reactivity and catalytic activity of the complexes in distinct ways compared to less bulky cyclopentadienyl ligands like Cp (cyclopentadienyl) or Cp* (pentamethylcyclopentadienyl).
Iron-Based Complexes: Synthesis, Structure, and Spin States
The bulky Cp''' ligand has been successfully incorporated into iron complexes, leading to species with interesting magnetic and structural properties. The synthesis of these complexes often starts from a paramagnetic iron(II) precursor. For instance, the dimeric complex [Cp'''FeI]2 serves as a key starting material for a range of mononuclear iron(II) and iron(III) species. mdpi.comCurrent time information in Kathmandu, NP.
From this dimer, various mononuclear complexes can be synthesized, including:
[Cp'''Fe(η6-Tol)][Cp'''FeI2]
[Cp'''Fe(η6-Tol)][BArF4]
[N(nBu)4][Cp'''FeI2]
[Cp'''Fe(MeCN)3][BArF4] mdpi.comCurrent time information in Kathmandu, NP.
A crucial aspect of these Cp'''Fe complexes is their spin state. Investigations into the electronic structure of the [Cp'''FeI2]- anion have been conducted using SQUID (Superconducting Quantum Interference Device) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comCurrent time information in Kathmandu, NP. These studies, supported by ab initio calculations, have revealed a strongly anisotropic high-spin S=2 ground state for the iron(II) center. mdpi.comCurrent time information in Kathmandu, NP. This high-spin configuration is common for four-coordinate Fe(II) complexes where the ligand field splitting is smaller than the spin-pairing energy. The significant steric hindrance from the Cp''' ligand helps to maintain this coordination environment and prevent the formation of higher-coordinate, potentially low-spin species.
| Complex | Iron Oxidation State | Spin State (S) | Key Synthetic Precursor | Reference |
|---|---|---|---|---|
| [Cp'''FeI]2 | Fe(II) | High-Spin (2) | N/A | mdpi.comCurrent time information in Kathmandu, NP. |
| [Cp'''FeI2]- | Fe(II) | High-Spin (2) | [Cp'''FeI]2 | mdpi.comCurrent time information in Kathmandu, NP. |
| [Cp'''Fe(MeCN)3]+ | Fe(II) | High-Spin (2) | [Cp'''FeI]2 | mdpi.comCurrent time information in Kathmandu, NP. |
| Cp'''FeI2 | Fe(III) | Not specified | [Cp'''FeI]2 | mdpi.com |
Cobalt-Based Complexes: Structural Motifs and Spin-Crossover Phenomena
While specific studies on 1,2,4-tri-tert-butylcyclopentadienyl cobalt complexes are not extensively detailed in the literature, the principles of cobalt coordination chemistry suggest that the Cp''' ligand would induce significant and unique properties, particularly concerning spin-crossover (SCO) phenomena. wikipedia.org Cobalt(II) is a d7 ion, and in an octahedral ligand field, it can exist in either a high-spin (HS) state (S = 3/2) or a low-spin (LS) state (S = 1/2). wikipedia.orgtandfonline.com
The transition between these two spin states, known as spin-crossover, is sensitive to external stimuli like temperature and pressure, and is heavily influenced by the coordination environment. acs.orgresearchgate.net The energy difference between the HS and LS states is dictated by the ligand field strength. Sterically demanding ligands can enforce lower coordination numbers or distorted geometries that favor the high-spin state. Conversely, strong-field ligands in a pseudo-octahedral environment can stabilize the low-spin state. wikipedia.org
For a hypothetical [Cp'''CoLn] complex, the extreme bulk of the Cp''' ligand would likely prevent the formation of a stable, six-coordinate complex necessary for typical spin-crossover behavior. It would more likely favor a lower-coordination "piano-stool" geometry. In such complexes, the spin state would be highly dependent on the nature of the other ligands (L). However, the steric pressure exerted by the Cp''' ligand could create unique structural motifs where subtle changes in the ancillary ligands could trigger a spin-state change, a phenomenon observed in other sterically crowded cobalt complexes. illinois.eduthieme-connect.de
Rhenium Trioxo Complexes in Catalysis
The Cp''' ligand has been instrumental in advancing rhenium-catalyzed reactions. The complex (1,2,4-Tri-tert-butylcyclopentadienyl)trioxorhenium(VII), or Cp'''ReO3, is a highly effective catalyst for the deoxydehydration (DODH) of vicinal diols to produce olefins. ias.ac.in This reaction is of significant interest for converting biomass-derived polyols into valuable chemical feedstocks.
Cp'''ReO3 is typically synthesized via the oxidative decarbonylation of its precursor, Cp'''Re(CO)3, using an oxidizing agent like hydrogen peroxide. ias.ac.in The performance of Cp'''ReO3 in DODH catalysis is notably superior to analogues with less bulky cyclopentadienyl ligands, such as Cp*ReO3. ias.ac.in The primary reason for this enhanced activity and stability is the steric shielding provided by the three tert-butyl groups. This bulk prevents the catalyst from aggregating into inactive dimeric or oligomeric rhenium(V) species, which is a common deactivation pathway for less hindered catalysts. By destabilizing the dimeric form, the Cp''' ligand ensures that a higher concentration of the active monomeric catalytic species is present in the reaction mixture.
Studies have shown that the Cp'''ReO3 catalyst exhibits high turnover numbers (TONs) and can function with various reductants. ias.ac.in For example, in the DODH of 1,2-octanediol (B41855) to octene, Cp'''ReO3 demonstrates excellent selectivity for the terminal olefin, 1-octene (B94956), with minimal isomerization to internal olefins.
| Catalyst | Ligand | Conversion (%) | Selectivity for 1-Octene (%) | Key Feature | Reference |
|---|---|---|---|---|---|
| Cp'''ReO3 | 1,2,4-Tri-tert-butylcyclopentadienyl | High | High (low isomerization) | Bulky ligand prevents deactivation | ias.ac.in |
| Cp*ReO3 | Pentamethylcyclopentadienyl | Moderate | Lower (more isomerization) | Prone to forming inactive dimers | |
| CpttReO3 | 1,3-Di-tert-butylcyclopentadienyl | High | High | Thermally less stable than Cp'''ReO3 |
Chromium Complexes and Ethene Oligomerization
The synthesis of a chromium(II) complex bearing the Cp''' ligand, specifically the tricarbonyl methyl complex [Cp'''Cr(CO)3CH3], has been reported. This half-sandwich complex was prepared from chromium hexacarbonyl, sodium 1,2,4-tri-tert-butylcyclopentadienide, and methyl iodide. An interesting feature of this complex is its dynamic behavior in solution, where it exists in a reversible equilibrium with its dicarbonyl acetyl isomer, [Cp'''Cr(CO)2(COCH3)], via methyl migration from the chromium center to a carbonyl ligand.
While specific catalytic applications for this Cp'''Cr complex have not been detailed, its existence is significant within the context of chromium-catalyzed ethene oligomerization. Chromium-based catalysts, often supported by diphosphinoamine (PNP) or other ligands, are commercially used for the selective oligomerization of ethene to valuable linear alpha-olefins like 1-hexene (B165129) and 1-octene. The mechanism is believed to involve chromium(I) and chromium(III) intermediates. The electronic and steric properties of the ligand framework are crucial for controlling the activity and selectivity of the catalyst. The extreme steric bulk of the Cp''' ligand could potentially be used to create a unique coordination environment around a chromium center, influencing the chain growth and displacement steps in ethene oligomerization and possibly leading to novel selectivity profiles.
Titanium, Rhodium, and Iridium Complexes: Unique Reactivity Profiles
The Cp''' ligand is expected to confer unique reactivity upon complexes of titanium, rhodium, and iridium due to its profound steric influence.
Titanium Complexes: Low-valent organotitanium chemistry is heavily reliant on cyclopentadienyl ligands to provide stability. Half-sandwich complexes like (pentamethylcyclopentadienyl)titanium trichloride (B1173362) (Cp*TiCl3) are vital precursors for olefin polymerization catalysts. The synthesis of a Cp''' analogue, while challenging due to steric hindrance, would result in a highly reactive and sterically protected titanium center. Such a complex could provide access to unusual low-valent titanium species or exhibit unique catalytic behavior in polymerization, where the ligand's bulk could precisely control monomer approach and insertion. illinois.edu
Rhodium Complexes: The impact of extreme steric bulk is well-illustrated by rhodium complexes with the closely related tetrakis(tert-butyl)cyclopentadienyl (tBu4Cp) ligand. The oxidation of (tBu4Cp)Rh(cod) with halogens yields halide complexes (tBu4Cp)RhX2. Due to the immense steric shielding from the tert-butyl groups, these complexes adopt unusual 16-electron monomeric structures in the solid state, avoiding the typical halide-bridged dimeric structure seen in less hindered analogues like [Cp*RhCl2]2. This demonstrates how a bulky Cp ligand can enforce coordinative unsaturation. However, this same steric bulk can also limit reactivity, as the (tBu4Cp)RhBr2 complex shows reduced catalytic activity and a limited substrate scope in C-H activation reactions. A Cp'''Rh complex would be expected to exhibit similar structural and reactivity profiles.
Iridium Complexes: In iridium chemistry, cyclopentadienyl ligands are often considered robust "spectator" ligands. However, studies on CpIr complexes have revealed that the Cp ligand can be "noninnocent," participating directly in reactions. For example, the Cp* ligand in certain cationic iridium complexes has shown electrophilic character, undergoing nucleophilic attack by organolithium reagents. This opens up reactivity pathways beyond the metal center. The Cp''' ligand, with its distinct electronic profile and steric accessibility compared to Cp*, could lead to novel reactivity profiles in iridium complexes. Its bulky nature could either enhance the protection of the metal center, forcing reactivity at the ligand, or completely shut down pathways due to steric blocking.
Advanced Characterization Techniques in Coordination Chemistry of Cp'''
A suite of advanced characterization techniques is essential to fully understand the structure, bonding, and electronic properties of metal complexes containing the sterically demanding Cp''' ligand.
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of Cp''' complexes. It provides precise information on bond lengths, bond angles, and coordination geometries, which is crucial for quantifying the steric impact of the Cp''' ligand, as seen in the monomeric 16-electron rhodium complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to confirm the ligand framework and assess the purity of these diamagnetic complexes. For paramagnetic species, NMR can still provide structural information, though signals may be broad and significantly shifted.
Magnetic Susceptibility Measurements: Techniques like SQUID magnetometry are vital for determining the electronic ground state of paramagnetic complexes. This method has been used to confirm the high-spin (S=2) state of Cp'''Fe(II) complexes and is the primary tool for studying temperature-dependent spin-crossover phenomena in cobalt(II) systems. mdpi.comCurrent time information in Kathmandu, NP.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying species with unpaired electrons. It provides detailed insight into the electronic environment of paramagnetic metal centers, such as the Fe(II) centers in Cp''' complexes. mdpi.comCurrent time information in Kathmandu, NP.
Spectroscopy (IR and UV-vis): Infrared (IR) spectroscopy is used to identify specific functional groups, such as the characteristic C-O stretching frequencies in carbonyl complexes like Cp'''Re(CO)3. ias.ac.in UV-visible (UV-vis) spectroscopy probes electronic transitions within the molecule and can be used to monitor reaction kinetics or observe changes in the metal's d-orbital splitting, which is relevant to spin-crossover studies.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the mass-to-charge ratio of the complexes, helping to verify their composition.
Computational Chemistry: Density Functional Theory (DFT) and ab initio methods (like CASSCF-SO) are increasingly used to complement experimental data. mdpi.comCurrent time information in Kathmandu, NP. These calculations can predict molecular geometries, probe electronic structures, rationalize observed spin states, and elucidate reaction mechanisms, providing a deeper understanding of the bonding and reactivity of Cp''' complexes. Current time information in Kathmandu, NP.
Reaction Mechanisms and Fundamental Reactivity of 1,2,4 Tri Tert Butylcyclopenta 1,3 Diene
Pericyclic Reactions: The Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. organic-chemistry.orgnih.govlibretexts.org The reaction involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile, with the primary driving force being the formation of two new, energetically stable σ-bonds from two π-bonds. organic-chemistry.orgtamu.edu The mechanism is a single-step pericyclic process that proceeds through a cyclic transition state. libretexts.orgtamu.edulibretexts.org
For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. tamu.edulibretexts.org Cyclopentadiene (B3395910) derivatives are particularly reactive in Diels-Alder reactions because their ring structure permanently locks the diene system in the required s-cis conformation. tamu.edu However, the reactivity of 1,2,4-Tri-tert-butylcyclopenta-1,3-diene as a diene component is severely diminished by the presence of the three bulky tert-butyl groups. These groups create substantial steric hindrance, which can inhibit or prevent the close approach of the dienophile necessary to achieve the transition state. libretexts.org This effect is analogous to the observed unreactivity of 2,3-di-tert-butyl-1,3-butadiene in Diels-Alder reactions, where the tert-butyl groups' spatial bulk prevents the efficient orbital overlap required for cycloaddition. brainly.com While the cyclopentadiene ring enforces the reactive conformation, the substituents at positions 1, 2, and 4 effectively shield the π-system, making reactions with all but the most reactive or smallest dienophiles extremely difficult.
The rate of a Diels-Alder reaction is influenced by both steric and electronic factors. libretexts.org
Steric Effects: As noted, the primary factor governing the reactivity of this compound is immense steric hindrance. brainly.com The tert-butyl groups at C1 and C4 obstruct the ends of the diene system where the new σ-bonds must form. The additional group at C2 further contributes to this shielding. Consequently, the activation energy for the cycloaddition is expected to be significantly high, leading to extremely slow reaction rates or a complete lack of reactivity under standard conditions.
Electronic Effects: The rate of a normal-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.orglibretexts.org The tert-butyl groups are weakly electron-donating through induction and hyperconjugation. This electronic effect would slightly increase the energy of the diene's Highest Occupied Molecular Orbital (HOMO), which should, in principle, enhance its reactivity towards an electron-poor dienophile. organic-chemistry.org However, this modest electronic enhancement is overwhelmingly negated by the prohibitive steric effects.
Stereoselectivity in Diels-Alder reactions, such as the preference for the endo product with cyclic dienes, arises from secondary orbital interactions in the transition state. organic-chemistry.org For a reaction to occur with this compound, the steric repulsions in the transition state would likely dominate, potentially overriding the typical endo preference and favoring the sterically less crowded exo product, if any product is formed at all. masterorganicchemistry.com
The Diels-Alder reaction is classified as a thermally allowed [4+2] cycloaddition. libretexts.org The mechanism is typically a concerted, single-step process, meaning all bond-breaking and bond-forming occur simultaneously within a cyclic transition state. libretexts.orgtamu.edumdpi.com This concerted nature explains the high stereospecificity of the reaction, where the stereochemistry of the reactants is preserved in the product. libretexts.org
The reaction proceeds through the overlap of the frontier molecular orbitals (FMOs) of the reactants: specifically, the HOMO of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.orgnih.gov Electron-donating groups on the diene (like tert-butyl) raise the HOMO energy, while electron-withdrawing groups on the dienophile lower its LUMO energy. organic-chemistry.org This reduces the HOMO-LUMO energy gap, accelerating the reaction. While the mechanism for this compound would still be a concerted [4+2] cycloaddition, the steric barriers to achieving the necessary orbital overlap in the transition state make the reaction highly unfavorable. brainly.com In some highly polarized or sterically constrained cases, cycloadditions can proceed through a stepwise mechanism involving zwitterionic or diradical intermediates, which can lead to a loss of stereospecificity, though the concerted pathway is far more common. mdpi.com
Intramolecular Rearrangements: The 1,5-Hydrogen Shift in Substituted Cyclopentadienes
Substituted cyclopentadienes that possess a hydrogen atom at the C5 (methylene) position can undergo rapid intramolecular rearrangements. This process is a sigmatropic reaction, specifically a organic-chemistry.orglibretexts.org-hydrogen shift, where a hydrogen atom migrates from one carbon to another within a π-system. wikipedia.org This pericyclic reaction involves the cyclic redistribution of six electrons (two from the C-H σ-bond and four from the two π-bonds) and is thermally allowed to proceed via a suprafacial pathway, where the hydrogen atom remains on the same face of the cyclopentadiene ring. libretexts.orgopenstax.org
For this compound, the hydrogen atom at the C5 position is capable of undergoing such a organic-chemistry.orglibretexts.org-shift. This rearrangement leads to the formation of isomeric tri-tert-butylcyclopentadienes. For instance, a shift of the C5 hydrogen to the C1 position would yield 1,3,5-Tri-tert-butylcyclopenta-1,3-diene. A subsequent shift could then produce 2,4,5-Tri-tert-butylcyclopenta-1,3-diene. This process results in an equilibrium mixture of all possible isomers. The rapid nature of this rearrangement is well-documented for other substituted cyclopentadienes; for example, 5-methyl-1,3-cyclopentadiene and 5-tert-butyl-1,3-cyclopentadiene readily rearrange at room temperature to form mixtures of their isomers. libretexts.orgopenstax.org The exact composition of the equilibrium mixture for the tri-tert-butyl derivatives would depend on the relative thermodynamic stabilities of the isomers, which are influenced by the steric interactions between the bulky tert-butyl groups.
Addition Reactions to the Diene System
Conjugated dienes readily undergo electrophilic addition reactions. libretexts.org The reaction is initiated by the attack of an electrophile (like H⁺ from HBr) on one of the double bonds. This forms a resonance-stabilized allylic carbocation intermediate, where the positive charge is delocalized over two carbon atoms. libretexts.orgpressbooks.publibretexts.org The subsequent attack by a nucleophile (like Br⁻) can occur at either of the carbons bearing the partial positive charge, leading to a mixture of products. pressbooks.pub
When an electrophile adds to a conjugated diene, two main products can be formed: the 1,2-adduct and the 1,4-adduct. libretexts.org
1,2-Addition: The electrophile and nucleophile add to adjacent carbons (C1 and C2).
1,4-Addition: The electrophile and nucleophile add to the ends of the diene system (C1 and C4), with a concurrent shift of the double bond to the C2-C3 position.
The ratio of these products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orgchemistrysteps.com
Kinetic Control: At low temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy transition state). This is often the 1,2-adduct, due to the proximity of the nucleophile to the adjacent carbon in the initially formed carbocation. libretexts.orgtransformationtutoring.com
Thermodynamic Control: At higher temperatures, the addition becomes reversible, allowing an equilibrium to be established. The major product is the most thermodynamically stable one. This is frequently the 1,4-adduct, as it often results in a more substituted (and thus more stable) double bond. libretexts.orgchemistrysteps.com
In the case of this compound, the regioselectivity of electrophilic addition would be complex. Protonation of the diene would lead to a tertiary allylic carbocation, which is highly stabilized by the inductive effects of the tert-butyl groups. However, the subsequent nucleophilic attack would be heavily influenced by steric hindrance. Attack at the internal, sterically shielded carbon of the allylic system would be difficult, likely favoring attack at the less hindered terminal carbon, which would influence the final product distribution away from what might be predicted by electronic factors alone.
Table 1: General Comparison of Kinetic and Thermodynamic Products in Electrophilic Addition to a Conjugated Diene
| Feature | Kinetic Product | Thermodynamic Product |
| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
| Determining Factor | Lower Activation Energy (Faster Rate of Formation) | Greater Product Stability |
| Common Adduct Type | Often the 1,2-Adduct | Often the 1,4-Adduct (more substituted alkene) |
| Reversibility | Reaction is effectively irreversible | Reaction is reversible, allowing equilibrium |
Kinetic vs. Thermodynamic Control of Product Distribution
A classic example is the electrophilic addition of hydrogen halides to conjugated dienes like 1,3-butadiene. At low temperatures, the 1,2-addition product (the kinetic product) predominates, while at higher temperatures, the more stable 1,4-addition product (the thermodynamic product) is favored. libretexts.org Similarly, the Diels-Alder reaction is subject to this type of control; the endo product is typically formed faster (kinetic), but the less sterically hindered exo product can be more stable (thermodynamic), with higher temperatures favoring the latter via a reversible retro-Diels-Alder reaction. masterorganicchemistry.com
For this compound, the fundamental principles of kinetic and thermodynamic control are applicable, but its reactivity is overwhelmingly dictated by the extreme steric hindrance imposed by the three tert-butyl groups. These bulky groups shield the cyclopentadiene ring, significantly increasing the activation energy for most reactions. Due to this steric encumbrance, the compound is notably unreactive in processes that are typical for unsubstituted cyclopentadiene, such as thermal dimerization via the Diels-Alder reaction. nih.gov
While specific studies detailing the product distribution for reactions of this compound under varying temperature conditions are not extensively documented in the literature, certain predictions can be made based on its structure.
Dominance of Steric Approach Control: Any reaction would likely proceed via the transition state that minimizes steric repulsion. This suggests that product formation would be under strict "steric approach control," a form of kinetic control where the direction of attack is determined by the accessibility of the reaction site.
High Activation Barriers: The energy required to overcome the steric clutter of the tert-butyl groups would be the primary determinant of reactivity. Pathways that require less spatial reorganization would be heavily favored.
Irreversibility: The high energy barriers would likely make many reactions effectively irreversible under typical laboratory conditions. Achieving the reversibility necessary to establish equilibrium and favor a thermodynamic product would require exceptionally high temperatures, which might instead lead to decomposition. nih.gov
The table below summarizes the expected factors influencing product distribution in hypothetical reactions involving this sterically hindered diene.
| Control Factor | General Principle | Expected Influence on this compound |
| Kinetic Control | Favors the product that is formed fastest (lowest activation energy), typically at low temperatures. | This is the anticipated dominant pathway, with steric hindrance being the primary component of the activation energy. The least-congested reaction pathway would be strongly preferred. |
| Thermodynamic Control | Favors the most stable product, requiring reversible reaction conditions (higher temperatures) to reach equilibrium. | Achieving the necessary reversibility is likely difficult due to high activation energies for both forward and reverse reactions. Decomposition may occur before thermodynamic equilibrium is reached. |
Computational Chemistry and Theoretical Insights into 1,2,4 Tri Tert Butylcyclopenta 1,3 Diene Systems
Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation
Density Functional Theory has become an indispensable tool for elucidating the complex reaction mechanisms involving sterically demanding ligands like Cp'''. DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a detailed picture of how a reaction proceeds. byu.edumdpi.comnih.gov
Studies on transition metal complexes have demonstrated that DFT can accurately predict the favorability of different mechanistic pathways, such as oxidative addition, reductive elimination, or sigma-bond metathesis. For instance, in copper-catalyzed Ullmann-type reactions, DFT calculations have shown that the choice between a single-electron transfer (SET) or an iodine atom transfer (IAT) mechanism is dictated by the electronic properties of the ancillary ligands and nucleophiles. nih.gov Similarly, in rhodium(III)-catalyzed C-H activation reactions, DFT has been instrumental in rationalizing the influence of cyclopentadienyl (B1206354) ligand substituents on reaction rates and selectivity. nih.govrsc.org
The bulky nature of the 1,2,4-tri-tert-butylcyclopentadienyl ligand significantly influences the steric environment around the metal center, which in turn affects reaction pathways. acs.orgwikipedia.orgacs.org DFT studies on thorium and uranium metallocenes bearing the Cp''' ligand have highlighted how these steric and electronic effects dictate reactivity towards small molecules, sometimes leading to different outcomes compared to less bulky analogues. acs.orgacs.orgnih.gov For example, DFT calculations helped to rationalize why the reactivity of a thorium bipyridyl metallocene with the Cp''' ligand differs from its uranium counterpart, attributing the differences to electronic structures within the metal and ligand fragments. acs.orgnih.gov
DFT is also employed to understand intramolecular processes, such as the cyclometalation of palladium acetate, where it can distinguish between different C-H activation pathways. acs.org The theory can model the entire catalytic cycle, providing insights into the rate-determining steps and the role of various components in the reaction mixture. acs.orgmdpi.com
Electronic Structure and Bonding Analysis of Cp''' Ligands and Their Complexes
The electronic structure and bonding in complexes containing the 1,2,4-tri-tert-butylcyclopentadienyl (Cp''') ligand are crucial for understanding their reactivity and stability. Computational methods, such as Natural Bond Orbital (NBO) analysis, provide quantitative insights into metal-ligand interactions, charge transfer, and the nature of chemical bonds.
The Cp''' ligand is known for its significant steric bulk and strong electron-donating properties, which are more pronounced than those of the widely used pentamethylcyclopentadienyl (Cp*) ligand. nih.gov These characteristics influence the electronic density at the metal center, which in turn affects the metal's back-donation capabilities to other ligands and its redox properties. nih.gov
NBO analysis in various cyclopentadienyl metal complexes has been used to quantify the extent of charge transfer between the Cp ligand and the metal center. scispace.comresearchgate.netmdpi.com This analysis can differentiate between the σ-donation from the ligand to the metal and the π-back-donation from the metal to the ligand. For instance, in titanocene (B72419) complexes, NBO analysis has shown that significant folding of the metallacycle is necessary to achieve sufficient metal-ligand π-donation. scispace.com In complexes with f-block elements, NBO analysis has revealed significant covalent character in the interaction between the metal and both cyclopentadienyl and other ligands. researchgate.net
The interaction of the Cp''' ligand with p-block elements like aluminum, gallium, germanium, and tin has also been investigated. rsc.orgrsc.org These studies show that the Cp''' ligand can stabilize low-valent states of these elements, forming both σ-bonded and π-bonded (half-sandwich) complexes. rsc.orgrsc.org In cationic half-sandwich complexes like [η⁵-Cp'''EII]⁺ (E = Ge, Sn), the metal fragment interacts with the five π electrons of the Cp''' ring to achieve a stable electron-octet configuration. rsc.org
The table below summarizes key findings from computational analyses on the electronic properties of cyclopentadienyl ligands and their influence on metal complexes.
| Computational Method | System Studied | Key Finding | Reference |
|---|---|---|---|
| DFT, NBO | Cp₂Ti(IV) complexes | Significant folding of the metallacycle is required for effective Ti-ligand π-donation. | scispace.com |
| DFT, NBO | (Cp)₃M(C≡NCy) (M = Actinides, Lanthanides) | Revealed significant covalent interaction and charge transfer from Cp ligands to the metal center. | researchgate.net |
| DFT, NBO, QTAIM | [{M(CpSiMe₂H)Cl₃}₂] (M = Zr, Mo) | Quantified Si-H σ to metal d-orbital donation, indicating an inverse hydrogen bond. | rsc.orgnih.gov |
| DFT | CpˣRh(III) complexes | Subtle changes in Cp ligand structure significantly impact the steric and electronic properties of the catalyst. | nih.gov |
| DFT | Thorium and Uranium Cp''' metallocenes | Electronic differences between Cp''' and Cp'''Si (trimethylsilyl substituted) ligands influence reactivity. | nih.gov |
Prediction of Spectroscopic Properties and Conformational Landscapes
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules like 1,2,4-tri-tert-butylcyclopenta-1,3-diene and its complexes. nih.govuncw.edu By calculating properties such as NMR chemical shifts and vibrational frequencies, theoretical methods can aid in structure elucidation and the interpretation of experimental spectra.
The prediction of ¹H and ¹³C NMR spectra is a common application of DFT. nih.gov The process typically involves several steps:
Conformational Search: Identifying all low-energy conformers of the molecule, as the observed spectrum is a Boltzmann-weighted average of the spectra of individual conformers. uncw.edu
Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.
NMR Calculation: Calculating the isotropic shielding values for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu
Data Processing: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.
Recent benchmarks have identified specific DFT functionals, such as WP04, that provide high accuracy for predicting ¹H NMR shifts when combined with appropriate basis sets and implicit solvent models. github.io The accuracy of these predictions is often sufficient to distinguish between diastereomers and to assign relative configurations.
Similarly, IR vibrational frequencies can be calculated to predict the infrared spectrum of a molecule. These calculations help in assigning experimentally observed vibrational bands to specific molecular motions. nih.gov
The table below presents a typical workflow and the levels of theory used for predicting NMR spectra computationally.
| Step | Method/Level of Theory | Purpose | Reference |
|---|---|---|---|
| Conformational Search | Molecular Mechanics (MM) or semi-empirical methods (e.g., GFN-xTB) | Efficiently explore the conformational space to find low-energy structures. | uncw.eduresearchgate.net |
| Geometry Optimization | DFT (e.g., B3LYP-D3/6-31G(d)) | Obtain accurate geometries for all relevant conformers. | github.io |
| NMR Shielding Calculation | DFT (e.g., WP04/6-311++G(2d,p) with PCM solvent model) | Calculate the magnetic shielding for each nucleus in each conformer. | github.io |
| Spectral Averaging | Boltzmann statistics | Calculate a weighted average of the chemical shifts based on the relative free energies of the conformers. | uncw.edu |
Energy Landscape Analysis and Transition State Modeling
Understanding the reactivity of this compound and its metal complexes requires a detailed analysis of the potential energy surface (PES) governing their reactions. Computational methods allow for the mapping of these energy landscapes, including the identification of minima (reactants, intermediates, and products) and saddle points (transition states). nih.govnih.gov
Transition state (TS) modeling is a cornerstone of this analysis. youtube.com By locating the TS for a particular reaction step, chemists can calculate the activation energy (the height of the energy barrier), which is a key determinant of the reaction rate. DFT methods are widely used for this purpose, and various functionals have been benchmarked for their accuracy in predicting barrier heights. researchgate.netchemrxiv.orgnih.gov For example, studies on cycloaddition reactions have shown that DFT can accurately predict activation energies and explain the higher reactivity of certain substrates. mdpi.com
The process of modeling a reaction pathway typically involves:
Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.
Finding the Transition State: Using specialized algorithms to locate the first-order saddle point connecting reactants and products. This is often the most challenging step. youtube.com
Verifying the Transition State: Performing a vibrational frequency calculation to ensure the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Mapping the Reaction Pathway: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located TS indeed connects the desired reactants and products.
For complex reactions, such as those catalyzed by Cp'''-metal complexes, the energy landscape can have multiple competing pathways. Computational analysis can reveal the lowest energy pathway and explain observed selectivities. mdpi.comacs.org For example, in the dimerization of 1,3-cyclohexadiene, DFT calculations revealed several competitive concerted and stepwise reaction pathways, with the calculated activation enthalpies helping to identify the most likely routes. nih.gov The bulky Cp''' ligand can be expected to significantly influence the energy landscape by sterically favoring certain transition state geometries over others, a factor that can be effectively modeled computationally. acs.org
Applications of 1,2,4 Tri Tert Butylcyclopenta 1,3 Diene in Advanced Catalytic Processes
Role in Olefin Polymerization Catalysis
Bulky cyclopentadienyl (B1206354) ligands are foundational in the development of metallocene and half-sandwich catalysts for olefin polymerization. The size and arrangement of substituents on the cyclopentadienyl ring directly influence the catalyst's activity, the molecular weight of the resulting polymer, and its stereochemistry. While metallocene molecules are a subject of significant research interest for their potential as catalysts in organometallic polymerization, specific, prominent examples detailing the application of 1,2,4-tri-tert-butylcyclopentadienyl-based catalysts in industrial or large-scale olefin polymerization are not extensively documented in recent literature. However, the principles of catalyst design suggest that its significant steric bulk could be exploited to control polymer properties, representing a potential area for future research and development.
Facilitation of C-H Bond Functionalization Reactions
Transition metal-catalyzed C-H bond functionalization has become a powerful tool in organic synthesis. Rhodium(III) complexes bearing cyclopentadienyl ligands are particularly effective in these transformations. nih.gov The ligand framework is crucial, as subtle modifications to its steric and electronic properties can profoundly impact reaction outcomes. nih.gov
The introduction of bulky substituents, such as tert-butyl groups, onto the cyclopentadienyl ring can alter the chemoselectivity of a reaction. For instance, in reactions involving enoxyphthalimides, switching from a less bulky ligand to a tert-butyl-substituted cyclopentadienyl ligand on a rhodium(III) catalyst has been shown to completely change the reaction pathway from cyclopropanation to carboamination. nih.gov This demonstrates the critical role that the steric hindrance provided by ligands like 1,2,4-tri-tert-butylcyclopentadienyl can play in directing the reactivity of the catalytic center, enabling selective functionalization of specific C-H bonds. rsc.orgacs.orgmdpi.com
Catalysis of Ethene Oligomerization and Trimerization
The selective oligomerization of ethene to linear alpha-olefins like 1-hexene (B165129) and 1-octene (B94956) is an industrially significant process. Chromium-based catalysts are widely used for this purpose, and the selectivity of the process (i.e., trimerization to 1-hexene, tetramerization to 1-octene, or polymerization to polyethylene) is heavily dependent on the ligand coordinated to the chromium center. nih.govmdpi.comnih.gov
The mechanism is generally believed to involve the formation of a metallacycle intermediate. rsc.org The steric and electronic properties of the ancillary ligands influence the stability of this intermediate and the subsequent steps of chain growth and elimination. While many successful systems utilize nitrogen- and phosphorus-based ligands, the fundamental principle of ligand-controlled selectivity is universal. mdpi.comresearchgate.net The significant steric profile of the 1,2,4-tri-tert-butylcyclopentadienyl ligand makes it a candidate for incorporation into such catalytic systems, where its bulk could be used to modulate the coordination sphere of the chromium center and direct the reaction toward specific oligomers.
Deoxydehydration (DODH) Reactions of Polyols
One of the most well-documented applications of the 1,2,4-tri-tert-butylcyclopentadienyl ligand is in the deoxydehydration (DODH) of polyols. This reaction is crucial for converting biomass-derived feedstocks, which are rich in hydroxyl groups, into valuable olefins. nih.govuu.nl Rhenium complexes, particularly trioxo-rhenium compounds, are effective catalysts for this transformation. researchgate.netresearchgate.net
The complex (1,2,4-tri-tert-butylcyclopentadienyl)trioxorhenium(VII) (Cp'''ReO₃) has been identified as a highly active catalyst for the DODH of various vicinal diols and polyols. acs.orguu.nl Its bulky Cp''' ligand enhances its performance compared to less substituted analogues. uu.nl For example, Cp'''ReO₃ has been successfully used to convert glycerol (B35011) into allyl alcohol and erythritol (B158007) into 1,3-butadiene, which is an important industrial building block. nih.gov The catalyst has demonstrated high turnover numbers, particularly in the conversion of glycerol. researchgate.net The less-substituted Cp''' ligand was also found to reduce the isomerization of the primary olefin product compared to catalysts with per-alkylated Cp rings. acs.orguu.nl
| Substrate | Catalyst System | Primary Product | Yield (%) | Reference |
|---|---|---|---|---|
| Glycerol | Cp'''ReO₃ / 3-Octanol | Allyl alcohol | 91 | nih.gov |
| Erythritol | Cp''ReO₃ / 3-Octanol | 1,3-Butadiene | 69 | nih.gov |
| DL-Threitol | Cp''ReO₃ / 3-Octanol | 1,3-Butadiene | 71 | nih.gov |
| 1,2-Octanediol (B41855) | Cp'''ReO₃ / PPh₃ | 1-Octene | High | acs.orguu.nl |
| Mucic Acid | Cp''ReO₃ / 3-Octanol | Muconates | 75 | nih.govresearchgate.net |
Design of Chiral Catalysts Employing Bulky Cyclopentadienyl Scaffolds
The development of catalysts for enantioselective synthesis is a central goal of modern chemistry. The rigid and well-defined structure of the cyclopentadienyl ring makes it an excellent scaffold for designing chiral ligands. By attaching chiral auxiliaries or creating specific substitution patterns, a chiral environment can be generated around the metal center, enabling stereocontrol in catalytic reactions.
While the 1,2,4-tri-tert-butyl arrangement is itself achiral, the cyclopentadienyl platform is readily modified for asymmetric catalysis. For example, chiral cyclopentadienyl ligands have been successfully used in rhodium- and iridium-catalyzed enantioselective C-H functionalization reactions. nih.govmdpi.com The combination of a bulky tert-butyl cyclopentadienyl ligand with a chiral amino acid ligand on an iridium(III) center created a highly effective catalyst for enantioselective amidation. mdpi.com Furthermore, cyclopentadiene (B3395910) derivatives have been employed as chiral Brønsted acids in organocatalysis. nih.gov These examples highlight the utility of the cyclopentadienyl scaffold, for which bulky substituents like tert-butyl groups are key for creating a defined and sterically controlled pocket to induce enantioselectivity.
Stabilization of Transient or Highly Reactive Catalytic Intermediates
The extreme steric bulk of the 1,2,4-tri-tert-butylcyclopentadienyl ligand is highly effective at stabilizing metal centers in low coordination numbers or unusual oxidation states. rsc.org This steric shielding prevents decomposition pathways such as dimerization or reaction with solvent, allowing for the isolation and study of otherwise transient or highly reactive species that are often key catalytic intermediates.
This stabilizing effect has been demonstrated across the periodic table. In actinide chemistry, the Cp''' ligand has been used in a thorium-bipyridyl complex that acts as a synthon for a highly reactive Th(II) fragment. nih.govacs.orgnih.govresearchgate.net The steric hindrance of the ligand is credited with preventing unwanted side reactions and influencing the reactivity of the metal center. nih.govacs.org Similarly, the ligand has been used to stabilize low-valent p-block elements, including gallium(I), germanium(II), and tin(II), in the form of half-sandwich complexes. rsc.org The isolation of these species provides valuable insight into their electronic structure and potential catalytic activity.
Precursors for Other Complex Organic Structures and Novel Materials
Beyond its direct role as a ligand in a catalyst, organometallic complexes featuring the 1,2,4-tri-tert-butylcyclopentadienyl ligand can serve as versatile precursors for the synthesis of more complex structures. The unique reactivity imparted by the bulky ligand can be harnessed to build novel molecular architectures.
For example, (η⁵-1,2,4-tri(tert-butyl)cyclopentadienyl)gallium (Cp'''Ga) has been shown to be a versatile reagent for creating various Lewis acid-base adducts. rsc.org Its reaction with boron-based Lewis acids leads not only to simple adducts but also to unforeseen molecular rearrangements, including the insertion of a boron atom between the gallium and the cyclopentadienyl ring, forming novel ionic compounds. rsc.org The use of the Cp''' ligand to synthesize a range of stable complexes with main group metals like aluminum, gallium, indium, germanium, and tin further underscores its role as a foundational building block for creating new organometallic structures and materials. rsc.orgresearchgate.net
Future Prospects and Emerging Trends in Bulky Cyclopentadiene Research
Development of Novel Synthetic Routes to Access Undiscovered Isomers or Derivatives
The synthesis of structurally diverse and multifunctional cyclopentadienes remains a significant challenge in synthetic chemistry. uq.edu.au While the 1,2,4-isomer is well-established, future research is focused on developing novel and more controlled synthetic routes to access other, less stable isomers or to introduce additional functionalities onto the bulky framework. Current literature highlights several advanced strategies that could be adapted for this purpose. uq.edu.auresearchgate.net
Key emerging synthetic approaches include:
Zirconacyclopentadiene Intermediates: The use of zirconocene (B1252598) derivatives to couple alkynes can produce substituted cyclopentadienes. uq.edu.au Tailoring the alkyne precursors could offer a pathway to novel substitution patterns on the tri-tert-butylcyclopentadiene core.
Palladium-Catalyzed Cyclizations: Intramolecular Alder-ene type reactions catalyzed by palladium present a versatile method for creating highly substituted cyclopentadiene (B3395910) rings. researchgate.net Applying this methodology could enable the synthesis of derivatives with specific functionalities for targeted applications.
Rhenium-Catalyzed Reactions: Double aldol (B89426) reactions followed by Nazarov cyclization, catalyzed by rhenium complexes, offer another route to polysubstituted cyclopentadienes. uq.edu.au
These advanced methods promise greater control over the placement of functional groups, potentially unlocking new isomers and derivatives of 1,2,4-Tri-tert-butylcyclopenta-1,3-diene for applications in materials science and catalysis.
Table 1: Emerging Synthetic Strategies for Functionalized Cyclopentadienes
| Synthetic Method | Catalyst/Reagent | Potential Outcome for Bulky Cp Derivatives | Reference |
|---|---|---|---|
| Reductive Alkyne Coupling | Zirconocene (e.g., Cp₂ZrEt₂) | Access to novel alkyl- or aryl-substituted isomers. | uq.edu.au |
| Intramolecular Alder-Ene | Palladium Complexes | Formation of highly decorated and functionalized rings. | researchgate.net |
Expanding the Scope of Coordination Chemistry to New Metal and Metalloid Centers
The sterically demanding nature of the 1,2,4-tri-tert-butylcyclopentadienyl ligand (Cp''') is highly effective at stabilizing metal centers, particularly those in low coordination numbers or unusual oxidation states. rsc.org Research has already demonstrated its ability to form stable complexes with a range of p-block elements, including Al, Ga, In, Ge, and Sn, as well as actinides like thorium. rsc.orgnih.gov
Future work is aimed at expanding this coordination chemistry to new frontiers of the periodic table. The ligand's significant steric bulk could be instrumental in:
Stabilizing Reactive f-Block Complexes: Building on known thorium complexes, this ligand could be used to explore the chemistry of other actinides and lanthanides, potentially leading to new catalysts and single-molecule magnets. nih.govnih.gov
Coordinating with Heavier p-Block Elements: The demonstrated success with Ge and Sn suggests potential for stabilizing even heavier elements like lead or bismuth in low-valent states. rsc.org
Exploring Transition Metal Chemistry: While much focus has been on main-group and f-block metals, there is vast potential in exploring complexes with first-row and heavier transition metals, where the ligand's bulk could enforce unusual geometries and reactivities.
The ability of the Cp''' ligand to form both η¹ (sigma-bonded) and η⁵ (pi-bonded) complexes adds to its versatility, allowing it to adapt to the electronic requirements of various metal and metalloid centers. rsc.org
Table 2: Known Metal and Metalloid Complexes with 1,2,4-Tri-tert-butylcyclopentadienyl Ligand
| Metal/Metalloid | Complex Type | Coordination Mode | Reference |
|---|---|---|---|
| Gallium (Ga) | [η¹-Cp'''Ga(μ-X)X]₂ (X=Cl, I) | η¹ | rsc.org |
| Gallium (Ga) | η⁵-Cp'''Ga | η⁵ | rsc.org |
| Germanium (Ge) | [η⁵-Cp'''Ge]⁺[GeCl₃]⁻ | η⁵ | rsc.org |
| Tin (Sn) | [η⁵-Cp'''Sn]⁺[SnCl₃]⁻ | η⁵ | rsc.org |
Innovative Applications in Homogeneous and Heterogeneous Catalysis
The application of cyclopentadienyl (B1206354) derivatives in catalysis is a cornerstone of organometallic chemistry. nih.gov The extreme steric hindrance of the 1,2,4-tri-tert-butylcyclopentadienyl ligand presents both challenges and unique opportunities. While its bulk can inhibit reactivity, as seen in the case of a thorium bipyridyl metallocene which failed to react with certain alkynes, this same property can be harnessed to achieve high selectivity. nih.gov
Future catalytic applications could focus on:
Shape-Selective Homogeneous Catalysis: The deep, sterically shielded catalytic pocket created by one or two Cp''' ligands could allow for reactions that are highly selective for small substrates, discriminating between reactants with subtle size differences.
Stabilization of Highly Reactive Intermediates: The ligand's bulk can prevent bimolecular decomposition pathways, thereby stabilizing highly reactive catalytic intermediates that would otherwise be too short-lived to be effective. This could be particularly relevant in polymerization catalysis. researchgate.net
Development of Heterogeneous Catalysts: Immobilizing Cp''' metal complexes onto solid supports like silica (B1680970) or polymers is an emerging trend. This would combine the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems.
Research into complexes of this ligand with catalytically active metals like titanium, cobalt, or nickel could unlock new transformations in organic synthesis and polymer science. researchgate.netnsf.gov
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the structure, bonding, and reactivity of 1,2,4-tri-tert-butylcyclopentadienyl complexes is essential for their rational design and application. Advanced spectroscopic and computational methods are becoming indispensable tools in this pursuit.
Computational Chemistry: Density Functional Theory (DFT) has already been used to investigate the electronic differences between the 1,2,4-tri-tert-butylcyclopentadienyl ligand and its silicon-substituted analogue in thorium complexes. nih.gov Future computational studies will be crucial for predicting the structures of yet-to-be-synthesized complexes, mapping out reaction mechanisms, and understanding the subtle electronic effects that govern reactivity. nih.govmdpi.com
Advanced Spectroscopy: While standard techniques like NMR and X-ray crystallography are vital, more advanced methods are needed. For instance, detailed paramagnetic NMR studies of open-shell complexes or specialized solid-state NMR techniques could provide deeper insights into the electronic structure and dynamics of these bulky molecules. rsc.org
The synergy between predictive computational modeling and advanced experimental characterization will accelerate the discovery and optimization of new materials and catalysts based on this unique ligand.
Table 3: Analytical and Computational Tools for Bulky Cyclopentadiene Research
| Technique | Application | Potential Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure calculation, reaction pathway modeling. | Predicts stability, reactivity, and spectroscopic properties. | nih.govmdpi.com |
| X-ray Crystallography | Solid-state molecular structure determination. | Provides precise bond lengths, angles, and coordination geometry. | rsc.orgnih.gov |
| Multinuclear NMR | Solution-state structure and dynamic analysis. | Elucidates ligand coordination and fluxional processes. | rsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2,4-Tri-tert-butylcyclopenta-1,3-diene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclopentadiene derivatives as precursors. Alkylation reactions with tert-butyl halides or Grignard reagents under inert atmospheres (e.g., nitrogen) are common. For example, stepwise alkylation of cyclopenta-1,3-diene with tert-butyl groups requires precise temperature control (0–5°C) to avoid over-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization via H/C NMR are critical for confirming regioselectivity .
Q. How is the stability of 1,2,4-Tri-tert-butylcyclopenta-1,3-diene assessed under varying experimental conditions?
- Methodological Answer : Stability studies involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Solvent compatibility (e.g., in THF, DCM) is tested via UV-Vis spectroscopy over 24–72 hours. For air-sensitive derivatives, Schlenk-line techniques are employed to prevent oxidation. Reported boiling points for analogous compounds (e.g., 173.7°C for tetramethyl derivatives) suggest similar thermal resilience .
Q. What spectroscopic techniques are most effective for characterizing steric and electronic properties of this compound?
- Methodological Answer :
- NMR : H NMR detects proton environments influenced by tert-butyl groups, while C NMR identifies carbon shifts (e.g., sp carbons at ~120–140 ppm).
- IR : Stretching frequencies for C=C bonds (~1600 cm) confirm conjugation.
- X-ray crystallography : Resolves steric crowding from tert-butyl substituents, with bond angles and torsional strain quantified .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 1,2,4-Tri-tert-butylcyclopenta-1,3-diene in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, electron-rich dienes show higher reactivity with electron-deficient dienophiles. Transition-state analysis via Gaussian or ORCA software identifies activation energies, validated experimentally by kinetic studies .
Q. What mechanistic insights explain contradictions in reported catalytic activity of metal complexes derived from this ligand?
- Methodological Answer : Discrepancies arise from steric effects of tert-butyl groups altering metal coordination geometry. For tungsten complexes (e.g., 2-butylcyclopenta-1,3-diene,tungsten(2+)), EXAFS and single-crystal XRD differentiate η vs. η bonding modes. Kinetic isotope effects (KIEs) and Hammett plots further elucidate electronic influences on catalytic turnover .
Q. How do steric hindrance and conformational flexibility impact supramolecular assembly with this compound?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model self-assembly in solution. Small-angle X-ray scattering (SAXS) and cryo-TEM validate predicted nanostructures. For instance, bulky tert-butyl groups limit π-π stacking but enhance van der Waals-driven aggregation, as seen in analogous cyclopentadiene derivatives .
Q. What strategies resolve conflicting literature data on the compound’s photophysical properties?
- Methodological Answer : Discrepancies in fluorescence quantum yields or excitation wavelengths are addressed by:
- Standardized protocols : Degassing solvents to eliminate oxygen quenching.
- Control experiments : Comparing degassed vs. aerated samples via time-resolved spectroscopy.
- Collaborative validation : Multi-lab replication using shared samples and calibrated instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
